molecular formula C16H13IN4O4 B12039634 2-Iodo-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 767289-29-2

2-Iodo-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12039634
CAS No.: 767289-29-2
M. Wt: 452.20 g/mol
InChI Key: ANLJUKJTLPIYJN-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an iodine atom, a nitrobenzylidene group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 2-iodobenzohydrazide with 2-nitrobenzaldehyde under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or acetone, and the mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Iodo-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The nitrobenzylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modification of their function. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrobenzylidene and hydrazino groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

CAS No.

767289-29-2

Molecular Formula

C16H13IN4O4

Molecular Weight

452.20 g/mol

IUPAC Name

2-iodo-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13IN4O4/c17-13-7-3-2-6-12(13)16(23)18-10-15(22)20-19-9-11-5-1-4-8-14(11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+

InChI Key

ANLJUKJTLPIYJN-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2I)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.